BenchChemオンラインストアへようこそ!

2-methyl-1-(2-phenoxybenzoyl)piperidine

Medicinal Chemistry Drug Design SAR

2-Methyl-1-(2-phenoxybenzoyl)piperidine (IUPAC: (2-methylpiperidin-1-yl)-(2-phenoxyphenyl)methanone; molecular formula C19H21NO2; MW 295.4 g/mol) is a synthetic small molecule belonging to the benzoylpiperidine class—a privileged scaffold in medicinal chemistry implicated in diverse therapeutic areas including MAGL inhibition, sigma receptor modulation, and immunomodulation. The compound features a 2-methyl substituent on the piperidine ring that introduces a chiral center and steric constraint, coupled with a 2-phenoxybenzoyl moiety that enhances aromatic interactions with biological targets.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B5121906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(2-phenoxybenzoyl)piperidine
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c1-15-9-7-8-14-20(15)19(21)17-12-5-6-13-18(17)22-16-10-3-2-4-11-16/h2-6,10-13,15H,7-9,14H2,1H3
InChIKeySISQOQICVHUJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(2-phenoxybenzoyl)piperidine: Structural Identity and Procurement-Relevant Classification for the Benzoylpiperidine Research Chemical


2-Methyl-1-(2-phenoxybenzoyl)piperidine (IUPAC: (2-methylpiperidin-1-yl)-(2-phenoxyphenyl)methanone; molecular formula C19H21NO2; MW 295.4 g/mol) is a synthetic small molecule belonging to the benzoylpiperidine class—a privileged scaffold in medicinal chemistry implicated in diverse therapeutic areas including MAGL inhibition, sigma receptor modulation, and immunomodulation [1]. The compound features a 2-methyl substituent on the piperidine ring that introduces a chiral center and steric constraint, coupled with a 2-phenoxybenzoyl moiety that enhances aromatic interactions with biological targets [2]. Unlike the predominant 4-substituted benzoylpiperidine pharmacophore found in approved drugs (e.g., ketanserin, altanserin), this compound bears substitution at the 2-position of the piperidine and an ortho-phenoxy group on the benzoyl ring, creating a distinct chemical topology for structure–activity relationship (SAR) exploration and chemical probe development.

Why 2-Methyl-1-(2-phenoxybenzoyl)piperidine Cannot Be Replaced by Closely Related Benzoylpiperidine Analogs in Research and Procurement


Benzoylpiperidine derivatives of formula C19H21NO2 share the same elemental composition but differ critically in substitution topology. Isomeric variants—such as N-benzoyl-4-phenoxymethylpiperidine (phenoxymethyl at piperidine 4-position) or 1-methyl-3-(4-phenoxybenzoyl)piperidine (methyl on nitrogen, phenoxy at para)—present entirely different pharmacophoric geometries [1]. The 2-methyl group on the piperidine ring of the target compound introduces chirality absent in the achiral benzoylpiperidine fragment that is typically preferred in drug design specifically to avoid stereochemical complexity [2]. Furthermore, the ortho-phenoxy substitution on the benzoyl ring alters the dihedral angle between the carbonyl and the aromatic system, affecting both conformational preference and target-binding complementarity relative to para- or meta-substituted analogs [3]. These structural distinctions mean that in-class compounds cannot be interchanged without altering the biological profile; each substitution pattern defines a distinct chemical probe space.

Quantitative Differentiation Evidence: 2-Methyl-1-(2-phenoxybenzoyl)piperidine Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from 1-Benzoyl-2-methylpiperidine (Non-Phenoxy Analog)

The target compound (MW 295.4 g/mol) is significantly larger and more lipophilic than 1-benzoyl-2-methylpiperidine (CAS 51874-05-6; MW 203.28 g/mol), which lacks the 2-phenoxy substituent entirely . The addition of the phenoxy group increases molecular weight by approximately 92 Da and introduces an additional aromatic ring system capable of π–π stacking and hydrophobic interactions [1]. This structural expansion moves the compound into a higher lipophilicity range (estimated cLogP ~4.0 vs. ~2.1 for the non-phenoxy analog based on fragment contributions), which is critical for blood–brain barrier penetration potential and membrane partitioning in cellular assays. For procurement decisions, this means the target compound should be selected when a more extended aromatic pharmacophore is required; the simpler analog is insufficient for probing phenoxy-dependent binding pockets.

Medicinal Chemistry Drug Design SAR

Chirality-Driven Differentiation from Achiral Benzoylpiperidine Pharmacophores

The benzoylpiperidine fragment is widely described as a preferred privileged structure specifically because it lacks chiral centers, thereby avoiding challenges of asymmetric synthesis, chiral separation, and stereoisomer-specific biological evaluation [1]. The target compound breaks this paradigm: the 2-methyl substituent on the piperidine ring introduces a stereogenic center, rendering the molecule chiral. This is a deliberate structural departure from mainstream benzoylpiperidine drug candidates such as ketanserin and altanserin (both achiral at the piperidine) [1]. The presence of enantiomers means that biological activity may reside predominantly in one stereoisomer, enabling the exploration of stereospecific target interactions that are inaccessible to achiral analogs. For procurement, this chiral nature demands specification of racemic vs. enantiopure material, with distinct pricing and purity implications.

Stereochemistry Drug Design Enantioselective Synthesis

Sigma-2 Receptor Binding Potential via Class-Level Inference from the Diazepane Analog

Although direct binding data for the target compound are not available in public databases, the structurally analogous 2-methyl-1-(2-phenoxybenzoyl)-1,4-diazepan-5-one (differing only by a 1,4-diazepan-5-one ring replacing the piperidine) exhibits a binding affinity constant (Ki) of 90 nM at the sigma-2 receptor (TMEM97), measured in rat PC12 cells [1]. The shared 2-phenoxybenzoyl pharmacophore and the presence of the 2-methyl group in both compounds suggest that the target piperidine may occupy a similar sigma receptor binding space [2]. By contrast, the simpler 1-benzoyl-2-methylpiperidine (no phenoxy group) lacks this aromatic extension and is not reported to bind sigma receptors. This inference supports prioritization of the target compound for sigma receptor screening programs.

Sigma Receptor CNS Ligand Binding

MAGL Inhibition Potential: Class-Level Benchmarking Against Optimized Benzoylpiperidine Inhibitors

The benzoylpiperidine class has produced potent and selective reversible MAGL inhibitors with IC50 values in the low nanomolar range. The Granchi group reported compound 23 with an IC50 of 80 nM against human MAGL, demonstrating selectivity over other endocannabinoid system components and antiproliferative activity across multiple cancer cell lines [1]. A subsequent second-generation campaign identified compounds 21a,b and 22a,b with further improved potency (low nanomolar IC50) and confirmed MAGL inhibition in intact U937 cells and mouse brain membranes via competitive activity-based protein profiling [2]. The target compound, bearing the benzoylpiperidine core with additional 2-phenoxy and 2-methyl modifications, represents an underexplored substitution pattern within this class. For researchers optimizing MAGL inhibitors, the target provides a distinct SAR probe that combines chiral piperidine substitution with an ortho-phenoxybenzoyl moiety—a combination not represented among the 24 compounds characterized in the 2020 Granchi series [2].

MAGL Endocannabinoid System Cancer

Immunomodulatory Potential in the Benzoylpiperidine Class

The (benzoylphenyl)piperidine scaffold has been established as a distinct immunomodulator chemotype since the seminal work by Ou et al. (1991), where a series of (benzoylphenyl)piperidines demonstrated activity in primary screening based on lymphocyte mitogenic response to Con A, PHA, and PWM [1]. The pharmacophore requirements identified in that study—specifically, a chloro group at position 4 of the benzoyl moiety and an amino or carbamate group para to the piperidine—highlight the sensitivity of immunomodulatory activity to benzoyl ring substitution [1]. The target compound, with its 2-phenoxybenzoyl group, represents a distinct substitution pattern not evaluated in the 1991 series, offering a probe for exploring how ortho-phenoxy substitution modulates T-cell responses compared to the para-substituted benchmark compounds.

Immunomodulation T-Cell Inflammation

Positional Isomer Differentiation: Ortho-Phenoxybenzoyl vs. Para-Phenoxybenzoyl Topology

The target compound's 2-phenoxybenzoyl substitution (ortho) differs fundamentally from the 4-phenoxybenzoyl (para) regioisomer found in compounds such as 1-methyl-3-(4-phenoxybenzoyl)piperidine (MW 295.38 g/mol; identical formula) [1] and 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), which have been characterized as inhibitors of rat and human 5α-reductase isozymes 1 and 2 [2]. The ortho substitution forces the phenoxy group into closer proximity to the amide carbonyl, creating an intramolecular interaction topology that can restrict conformational freedom and alter hydrogen-bonding capacity relative to the para-substituted series [3]. Procuring the ortho-substituted isomer therefore addresses a distinct conformational space that is unavailable to the para-substituted analog.

Regioisomer Binding Mode Selectivity

Best-Fit Research and Industrial Application Scenarios for 2-Methyl-1-(2-phenoxybenzoyl)piperidine Based on Quantitative Differentiation Evidence


MAGL Inhibitor Lead Optimization: Expanding Chemical Space Beyond Published Benzoylpiperidine Series

The Granchi group has systematically explored benzoylpiperidine MAGL inhibitors, achieving IC50 values from 80 nM to the low nanomolar range [6]. However, the published 24-compound second-generation series did not include a 2-methylpiperidine with 2-phenoxybenzoyl substitution [4]. Researchers engaged in MAGL inhibitor optimization should procure this compound to probe whether the chiral 2-methyl group and ortho-phenoxy extension improve potency, selectivity over FAAH/ABHD6, or cellular efficacy beyond the published benchmarks. The compound's distinct topology makes it suitable as a negative control for SAR studies that require maintaining the benzoylpiperidine core while varying peripheral substitution.

Sigma Receptor Ligand Screening: Testing the Piperidine Analog of a Validated Sigma-2 Binding Pharmacophore

The structurally related diazepane analog (2-methyl-1-(2-phenoxybenzoyl)-1,4-diazepan-5-one) binds sigma-2 receptors with Ki = 90 nM [6]. The target compound replaces the diazepane ring with a piperidine, offering a direct test of whether the seven-membered diazepane is required for sigma-2 affinity or whether the simpler six-membered piperidine maintains or improves binding. This is a high-value procurement scenario for CNS-focused screening programs where sigma receptors are prioritized targets for neuroprotection, pain, or addiction research [4].

Chiral Benzoylpiperidine Probe Development: Exploiting Stereochemistry for Target Engagement Selectivity

The 2-methylpiperidine moiety introduces a stereogenic center absent in virtually all clinically explored benzoylpiperidine pharmacophores [6]. Academic and industrial medicinal chemistry groups investigating stereospecific target engagement should consider procuring this compound as a racemate for initial screening, with the option to commission chiral separation and enantiomer-specific testing. The procurement of enantiopure material requires analytical certification (chiral HPLC purity ≥ 98%, optical rotation specification), and suppliers offering preparative chiral separation services provide procurement advantages [6].

Immunomodulatory SAR Expansion: Probing Ortho-Phenoxy Substitution in T-Cell Modulation Assays

Since the 1991 demonstration that (benzoylphenyl)piperidines modulate lymphocyte mitogenic responses to Con A, PHA, and PWM [6], the immunomodulatory potential of benzoyl ring substitution has remained incompletely explored. The target compound's ortho-phenoxybenzoyl group is absent from the original 1991 compound set and represents a new SAR vector. Researchers studying T-cell-mediated inflammatory or autoimmune conditions should procure this compound for lymphocyte proliferation and cytokine release assays, using the published 4-chloro-para-amino pharmacophore compounds as positive controls.

Quote Request

Request a Quote for 2-methyl-1-(2-phenoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.